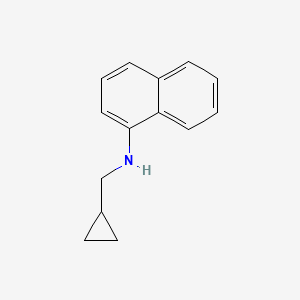
N-(cyclopropylmethyl)-1-naphthalenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclopropylmethyl)-1-naphthalenamine: is an organic compound that features a naphthalene ring system substituted with an amine group, which is further modified by a cyclopropylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-1-naphthalenamine typically involves the following steps:
Nitration of Naphthalene: Naphthalene is first nitrated to form 1-nitronaphthalene using a mixture of concentrated nitric and sulfuric acids.
Reduction: The nitro group in 1-nitronaphthalene is then reduced to an amine group, forming 1-naphthalenamine. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron and hydrochloric acid.
Alkylation: The final step involves the alkylation of 1-naphthalenamine with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which is crucial for maintaining reaction conditions and yields.
化学反应分析
Types of Reactions
N-(cyclopropylmethyl)-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can further modify the amine group or the naphthalene ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinones
Reduction: Various reduced amine derivatives
Substitution: Halogenated naphthalenes
科学研究应用
N-(cyclopropylmethyl)-1-naphthalenamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(cyclopropylmethyl)-1-naphthalenamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
相似化合物的比较
Similar Compounds
- N-(cyclopropylmethyl)-1-aminonaphthalene
- N-(cyclopropylmethyl)-2-naphthalenamine
- N-(cyclopropylmethyl)-1-naphthylamine
Uniqueness
N-(cyclopropylmethyl)-1-naphthalenamine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This modification can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
356539-36-1 |
|---|---|
分子式 |
C14H15N |
分子量 |
197.27 g/mol |
IUPAC 名称 |
N-(cyclopropylmethyl)naphthalen-1-amine |
InChI |
InChI=1S/C14H15N/c1-2-6-13-12(4-1)5-3-7-14(13)15-10-11-8-9-11/h1-7,11,15H,8-10H2 |
InChI 键 |
IOFBJGBFESDLHF-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CNC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane](/img/structure/B13967209.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one](/img/structure/B13967210.png)
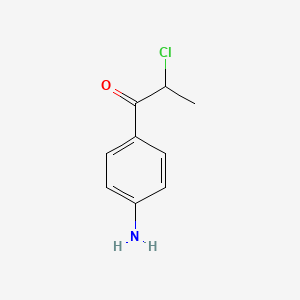
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone](/img/structure/B13967221.png)
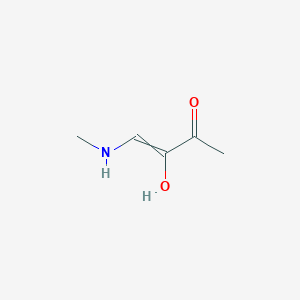
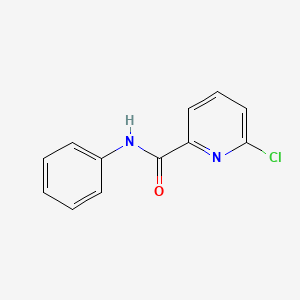
![4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-phenol](/img/structure/B13967230.png)
![2-Bromo-1-[2-(hydroxymethyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13967232.png)
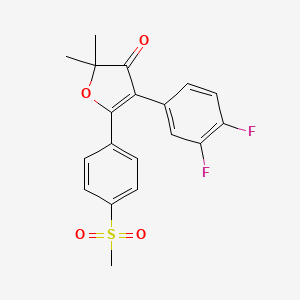



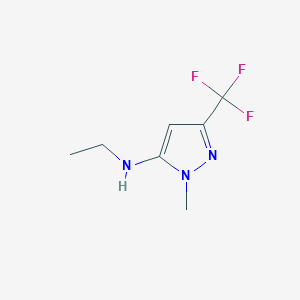
![2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13967278.png)
